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Compound of Interest

Compound Name: Solvent violet 13

Cat. No.: B083482 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

Solvent Violet 13 (C.I. 60725), a synthetic anthraquinone dye. Designed for researchers,

scientists, and professionals in drug development and materials science, this document delves

into the principles and practical aspects of Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic

Resonance (NMR) spectroscopy as applied to this compound. Herein, we explore the structural

basis for its vibrant bluish-violet color and provide detailed methodologies for its

characterization.

Introduction: The Chemical and Spectroscopic
Identity of Solvent Violet 13
Solvent Violet 13, chemically known as 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione, is a

prominent member of the anthraquinone dye family.[1] Its molecular structure, characterized by

a planar tricyclic aromatic system with conjugated double bonds, is the primary determinant of

its distinct spectroscopic properties.[2] This dye is notable for its insolubility in water but good

solubility in various organic solvents such as acetone, toluene, and benzene, making it suitable

for a wide range of industrial applications, including the coloration of plastics, resins, and

hydrocarbon-based products.[1][2]

The core of its chromophore lies in the substituted anthraquinone skeleton. The interaction of

light with the extended π-electron system of this molecule gives rise to its characteristic

absorption in the visible region of the electromagnetic spectrum, resulting in its intense color.

Understanding the nuances of its UV-Vis absorption and the precise arrangement of its atoms
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through NMR spectroscopy is crucial for its application, quality control, and the development of

new materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Unveiling
the Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions

within a molecule. For Solvent Violet 13, the absorption of UV and visible light promotes

electrons from their ground state to higher energy orbitals. The resulting spectrum provides

valuable information about the electronic structure of the dye.

The Structural Origins of Color in Solvent Violet 13
The UV-Vis spectrum of anthraquinone dyes is typically characterized by two main types of

electronic transitions:

π → π* Transitions: These are high-intensity absorption bands, usually located in the UV

region, which arise from the excitation of electrons within the aromatic π-system.

n → π* Transitions: These are lower-intensity bands that can extend into the visible region.

They result from the excitation of non-bonding electrons, primarily from the oxygen atoms of

the carbonyl groups.

The presence of auxochromic groups (color-enhancing substituents) on the anthraquinone core

significantly influences the absorption spectrum. In Solvent Violet 13, the electron-donating

hydroxyl (-OH) and p-tolylamino (-NH-C₆H₄-CH₃) groups cause a bathochromic shift (a shift to

longer wavelengths) of the absorption bands, pushing them into the visible region and giving

the dye its characteristic violet hue.[3]

Quantitative UV-Vis Data
The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis

spectrum. For Solvent Violet 13, the λmax is solvent-dependent, a phenomenon known as

solvatochromism. This is due to differential stabilization of the ground and excited states of the

dye molecule by the solvent molecules. While comprehensive data across a wide range of

solvents is not readily available in published literature, the λmax in toluene has been reported.
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Solvent λmax (nm)
Molar Absorptivity (ε) (L
mol⁻¹ cm⁻¹)

Toluene 581.0 - 585.0 Data not available

Dichloromethane Not Reported Data not available

Acetone Not Reported Data not available

It is important to note that the molar absorptivity (extinction coefficient) is a crucial parameter

for quantitative analysis using the Beer-Lambert Law. Experimental determination of this value

in the solvent of interest is highly recommended for accurate concentration measurements.[2]

Experimental Protocol for UV-Vis Spectroscopy
The following is a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum

of Solvent Violet 13.

Objective: To determine the λmax and obtain the absorption spectrum of Solvent Violet 13 in a

selected solvent.

Materials and Apparatus:

Solvent Violet 13

UV-grade solvent (e.g., toluene, dichloromethane, or acetone)

Analytical balance

Volumetric flasks and pipettes

Dual-beam UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Procedure:

Stock Solution Preparation:
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Accurately weigh a small amount of Solvent Violet 13 (e.g., 1-5 mg).

Dissolve the weighed sample in a known volume of the chosen UV-grade solvent in a

volumetric flask to prepare a stock solution of known concentration (typically in the range

of 10⁻⁴ to 10⁻⁵ M).

Preparation of Dilutions:

From the stock solution, prepare a series of dilutions to obtain a final concentration that

yields an absorbance reading in the optimal range of 0.1 to 1.0 AU (Absorbance Units).

This ensures adherence to the Beer-Lambert law.

Instrument Setup and Blank Measurement:

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

Set the desired wavelength range for the scan (e.g., 300-800 nm).

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in both the sample and reference holders to record a baseline

spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

Sample Measurement:

Empty the sample cuvette and rinse it a few times with the diluted sample solution.

Fill the cuvette with the sample solution and place it in the sample holder.

Record the absorption spectrum.

Data Analysis:

Identify the wavelength at which the maximum absorbance occurs (λmax).

If molar absorptivity (ε) is to be calculated, use the Beer-Lambert equation: A = εcl, where

A is the absorbance at λmax, c is the molar concentration, and l is the path length of the

cuvette (typically 1 cm).
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Workflow for UV-Vis Analysis:

Sample Preparation Spectroscopic Measurement Data Analysis

Weigh Solvent Violet 13 Dissolve in Solvent Prepare Dilutions Record Baseline (Blank) Measure Sample Spectrum Identify λmax Calculate Molar Absorptivity (ε)

Click to download full resolution via product page

Caption: A streamlined workflow for the UV-Vis spectroscopic analysis of Solvent Violet 13.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Molecular Structure
NMR spectroscopy is an unparalleled technique for determining the precise structure of organic

molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Interpreting the NMR Spectra of Solvent Violet 13
The NMR spectra of Solvent Violet 13 provide a detailed map of its carbon-hydrogen

framework. The chemical shift of each nucleus is highly sensitive to its local electronic

environment, which is influenced by the presence of electronegative atoms and the aromatic

system.

While a fully assigned and published ¹H and ¹³C NMR spectrum for Solvent Violet 13 is not

readily available in the public domain, we can predict the expected signals based on its

structure and data from similar anthraquinone derivatives.

Expected ¹H NMR Signals:

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm). The

protons on the unsubstituted benzene ring of the anthraquinone core will likely appear as

multiplets. The protons on the p-toluidine ring will show a characteristic AA'BB' system (two

doublets). The protons on the substituted ring of the anthraquinone core will also appear as

distinct signals.
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Hydroxyl Proton: A broad singlet, the chemical shift of which can be highly variable

depending on the solvent and concentration. This is due to hydrogen bonding.

Amine Proton: A broad singlet, also variable in its chemical shift.

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group on

the p-toluidine ring, typically appearing in the upfield region (around δ 2.0-2.5 ppm).

Expected ¹³C NMR Signals:

Carbonyl Carbons: Two signals in the downfield region (typically δ 180-190 ppm)

corresponding to the two non-equivalent carbonyl carbons.

Aromatic Carbons: A number of signals in the aromatic region (δ 110-160 ppm). The

chemical shifts will be influenced by the attached substituents (-OH, -NHR). Carbons bearing

these substituents will be significantly shifted.

Methyl Carbon: A signal in the upfield region (typically δ 20-25 ppm) for the methyl carbon of

the p-tolyl group.

Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of Solvent
Violet 13.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

Solvent Violet 13.

Materials and Apparatus:

Solvent Violet 13

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

High-quality 5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)
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Pipettes and a filter

Procedure:

Sample Preparation:

Dissolve approximately 5-10 mg of Solvent Violet 13 for ¹H NMR (or 20-50 mg for ¹³C

NMR) in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

Ensure the sample is completely dissolved. Gentle warming or sonication may be

necessary.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry NMR tube to remove any particulate matter.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine.

Place the sample in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is critical for high

resolution.

Data Acquisition:

Acquire the ¹H NMR spectrum. A standard single-pulse experiment is usually sufficient.

Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is typically used to

simplify the spectrum to single lines for each unique carbon.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the

spectrum.
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Apply baseline correction to obtain a flat baseline.

For ¹H NMR, integrate the signals to determine the relative ratios of the different types of

protons.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS).

Workflow for NMR Analysis:
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve in Deuterated Solvent

Filter into NMR Tube

Lock and Shim

Acquire ¹H Spectrum Acquire ¹³C Spectrum

Fourier Transform, Phase, Baseline Correction

Integrate and Assign Signals

Structural Elucidation

Click to download full resolution via product page

Caption: A comprehensive workflow for the NMR spectroscopic analysis of Solvent Violet 13.

Conclusion: A Spectroscopic Fingerprint
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The spectroscopic data of Solvent Violet 13, derived from UV-Vis and NMR techniques,

provides a unique "fingerprint" of the molecule. The UV-Vis spectrum explains its vibrant color

through electronic transitions within its extended conjugated system, which is highly sensitive to

the molecular environment. NMR spectroscopy, in turn, offers a detailed blueprint of its atomic

connectivity, confirming the identity and purity of the compound. While a complete public

dataset of its spectroscopic parameters is still somewhat limited, this guide provides the

foundational knowledge and robust experimental protocols necessary for researchers to

confidently characterize Solvent Violet 13 and similar anthraquinone dyes. Further

investigations to populate the spectroscopic database for this and other commercially important

dyes would be a valuable contribution to the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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